Cas no 89565-68-4 (Tropisetron)

Tropisetron is a selective 5-HT3 receptor antagonist primarily used as an antiemetic to prevent nausea and vomiting induced by chemotherapy, radiotherapy, or postoperative conditions. Its high affinity for 5-HT3 receptors ensures effective blockade of serotonin-mediated emetic signals in the central and peripheral nervous systems. Tropisetron exhibits a favorable pharmacokinetic profile, including rapid absorption, good bioavailability, and a prolonged half-life, allowing for once-daily dosing. It is well-tolerated, with minimal side effects compared to older antiemetics, and lacks significant interactions with dopamine or corticosteroid receptors. The compound is available in oral and intravenous formulations, providing flexibility in clinical administration. Its efficacy and safety make it a reliable option for managing emesis in oncology and surgical settings.
Tropisetron structure
Tropisetron structure
Product Name:Tropisetron
CAS No:89565-68-4
MF:C17H20N2O2
MW:284.352904319763
MDL:MFCD02313825
CID:61286
PubChem ID:656665
Update Time:2025-06-13

Tropisetron Chemical and Physical Properties

Names and Identifiers

    • Tropisetron
    • 3-tropanylindole-3-carboxylate hydrochloride
    • 1H-Indole-3-carboxylic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • SDZ-ICS 930
    • 3-Tropanylindole-3-carboxylate
    • icf205-930
    • ICS 205-930
    • Indole-3-carbonyl chloride
    • Novaban
    • SS-TROPISETRON
    • TROPICACID
    • TROPISHTRON HYDROCHLORIDE
    • 1H-Indole-3-carboxylic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • 1H-Indole-3-carboxylic acid, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo- (ZCI)
    • ICS 205930
    • Navoban
    • CS-1146
    • Q29428
    • CHEMBL1289230
    • Tropisetronum
    • s5538
    • TROPISETRON [MI]
    • AKOS015969677
    • AB00698553-07
    • 89565-68-4
    • TKT
    • NCGC00015984-03
    • Z2681891229
    • NCGC00390718-01
    • 1H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
    • TROPISETRON [INN]
    • Tropisetron [INN:BAN]
    • UNII-6I819NIK1W
    • NCGC00161414-03
    • SDZ-ICS-930 free base
    • Navoban (TN)
    • NCGC00015984-04
    • CHEBI:94647
    • ICS-205930
    • 89565-86-6
    • Tropisetronum [INN-Latin]
    • NCGC00161414-01
    • HY-B0072
    • (1R,3S,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL 1H-INDOLE-3-CARBOXYLATE
    • SCHEMBL18298
    • rel-(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate
    • SCHEMBL3953452
    • HMS3886M10
    • DTXCID40819895
    • 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-YL INDOLE-3-CARBOXYLATE
    • SCHEMBL18297
    • GTPL260
    • CHEMBL56564
    • MFCD00864399
    • PDSP2_000764
    • CCG-267308
    • DB11699
    • PDSP1_000776
    • AB00698553-09
    • SCHEMBL18299
    • Tox21_110272
    • 105826-92-4
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate
    • NS00006001
    • BRD-K50866992-003-10-3
    • BDBM50108392
    • Tropisetron (INN)
    • NSC-759842
    • 1H-Indole-3-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
    • CAS-89565-68-4
    • D02130
    • TROPISETRON [MART.]
    • TROPISETRON [WHO-DD]
    • CHEBI:32269
    • NCGC00015984-01
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate
    • EN300-27122033
    • EN300-18551093
    • Tropisetron (as hydrochloride)
    • ICF 205-930
    • Tox21_110272_1
    • ics205-930
    • SCHEMBL13287285
    • (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate
    • ICS-205-930
    • Tropisteron
    • Lopac-T-104
    • 6I819NIK1W
    • HMS2090D16
    • Q27166461
    • 1alphaH,5alphaH-Tropan-3alpha-yl indole-3-carboxylate
    • DTXSID2044137
    • BRD-K50866992-003-09-5
    • MDL: MFCD02313825
    • Inchi: 1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13+
    • InChI Key: ZNRGQMMCGHDTEI-ITGUQSILSA-N
    • SMILES: C(C1=CNC2C=CC=CC1=2)(=O)O[C@@H]1C[C@@H]2CC[C@@H](N2C)C1

Computed Properties

  • Exact Mass: 352.10100
  • Monoisotopic Mass: 284.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 45.3A^2

Experimental Properties

  • Color/Form: crystallization
  • Density: 1.26
  • Melting Point: 201-202 ºC
  • Boiling Point: 448.5±35.0°C at 760 mmHg
  • Flash Point: 225.0±25.9 °C
  • Refractive Index: 1.644
  • Solubility: H2O: soluble
  • PSA: 83.80000
  • LogP: 4.38640

Tropisetron Security Information

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Tropisetron Production Method

Tropisetron Suppliers

Amadis Chemical Company Limited
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(CAS:89565-68-4)Tropisetron
Order Number:A843228
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
Price ($):401.0
Email:sales@amadischem.com

Additional information on Tropisetron

Comprehensive Overview of Tropisetron (CAS No. 89565-68-4): Mechanism, Applications, and Clinical Insights

Tropisetron, a selective 5-HT3 receptor antagonist, is widely recognized for its efficacy in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). With the CAS number 89565-68-4, this compound has garnered significant attention in both clinical and research settings due to its unique pharmacological profile. As patients and healthcare providers increasingly seek non-sedating antiemetics and personalized treatment options, Tropisetron remains a cornerstone therapy.

The mechanism of Tropisetron revolves around its high-affinity binding to serotonin 5-HT3 receptors in the central and peripheral nervous systems. By blocking these receptors, it inhibits the emetic reflex, making it particularly effective for acute-phase CINV. Recent studies also explore its potential anti-inflammatory properties, aligning with growing interest in multi-target therapeutics for complex conditions like irritable bowel syndrome (IBS) and neuropathic pain.

Clinically, Tropisetron is administered via oral tablets, intravenous injections, or transdermal patches, offering flexibility for patients with varying needs. Its bioavailability and half-life (approximately 8 hours) make it suitable for both prophylactic and rescue therapy. Unlike older antiemetics, it lacks significant dopaminergic or histaminergic effects, reducing risks of extrapyramidal symptoms or sedation—a key advantage highlighted in patient-reported outcome measures (PROMs).

Emerging trends in oncology supportive care have spurred discussions about Tropisetron's cost-effectiveness compared to newer NK1 receptor antagonists. While combination therapies (e.g., with dexamethasone) show superior efficacy for delayed CINV, Tropisetron monotherapy remains a preferred choice for low-emetogenic chemotherapy regimens. Additionally, its off-label use in migraine-associated nausea and psychiatric disorders (e.g., anxiety) is under investigation, reflecting the demand for repurposed drugs in niche indications.

From a safety perspective, Tropisetron exhibits a favorable profile with mild adverse effects such as headache, constipation, or dizziness. However, QT interval prolongation warnings necessitate caution in patients with cardiac comorbidities. These considerations are critical for precision medicine approaches, where pharmacogenomic testing may optimize dosing.

In the era of telemedicine and self-administration therapies, Tropisetron's stability and formulation versatility support its integration into home-based care models. Furthermore, its inclusion in WHO Essential Medicines List underscores its global accessibility, particularly in low-resource settings. As research continues to unravel its neuroprotective and immunomodulatory potentials, Tropisetron exemplifies how classic drugs can adapt to modern therapeutic paradigms.

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Amadis Chemical Company Limited
(CAS:89565-68-4)Tropisetron
A843228
Purity:99%
Quantity:25g
Price ($):401.0
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